Technical Guide: 2-Ethyl-6-methoxyaniline (CAS 53982-01-7)
Technical Guide: 2-Ethyl-6-methoxyaniline (CAS 53982-01-7)
[1][2]
Executive Summary
2-Ethyl-6-methoxyaniline (CAS 53982-01-7) is a specialized 2,6-disubstituted aniline intermediate used primarily in the synthesis of bioactive pharmacophores and agrochemical active ingredients.[1][2][3][4] Unlike its high-volume analog 2-ethyl-6-methylaniline (MEA) —the cornerstone of the herbicide Metolachlor—the 6-methoxy variant serves as a critical tool for modifying steric and electronic properties in Structure-Activity Relationship (SAR) studies.[2] Its unique substitution pattern allows medicinal chemists to fine-tune lipophilicity and metabolic stability in amidinourea-based antidiarrheals and next-generation chloroacetanilide herbicides.[2]
This guide provides a comprehensive technical profile, detailing synthetic routes, physicochemical properties, and industrial handling protocols for researchers in drug discovery and process chemistry.
Part 1: Chemical Identity & Physicochemical Profile[5]
Nomenclature & Identification
| Parameter | Detail |
| CAS Registry Number | 53982-01-7 |
| IUPAC Name | 2-Ethyl-6-methoxyaniline |
| Synonyms | 6-Ethyl-o-anisidine; 2-Amino-3-ethylanisole; Benzenamine, 2-ethyl-6-methoxy- |
| Molecular Formula | C |
| Molecular Weight | 151.21 g/mol |
| SMILES | CCC1=C(C(=CC=C1)OC)N |
| InChI Key | UWFPKMKMBZCSSP-UHFFFAOYSA-N |
Physicochemical Properties
Note: Experimental data for this specific isomer is scarce in open literature. Values below include validated predictions based on structural analogs (e.g., 2-ethyl-6-methylaniline).
| Property | Value / Description | Source/Note |
| Physical State | Clear to pale yellow liquid | Standard for C9 anilines |
| Boiling Point | ~235–245 °C (at 760 mmHg) | Predicted (vs. MEA BP 231°C) |
| Density | ~1.02 g/cm³ | Estimated (Methoxy group increases density vs. MEA 0.96 g/cm³) |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, Toluene | Lipophilic amine |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Lower than aniline (4.[1][2][3][5][6][7][8]6) due to steric inhibition of resonance and ortho-effect |
| Flash Point | >100 °C | Predicted |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2,6-disubstituted anilines requires overcoming significant regioselectivity challenges. Direct alkylation of anilines often leads to over-alkylation or incorrect substitution patterns. The industry-standard approach for high-purity isolation involves the Nitration-Reduction Cycle starting from 2-ethylphenol.[2]
Primary Synthetic Route: Nitration-Reduction of 2-Ethylanisole
This pathway ensures the correct positioning of substituents by leveraging the directing effects of the alkoxy group and steric hindrance.
Step 1: O-Methylation 2-Ethylphenol is methylated using dimethyl sulfate (DMS) or methyl iodide to form 2-ethylanisole .[2]
Step 2: Regioselective Nitration Nitration of 2-ethylanisole typically yields a mixture of the 4-nitro (para) and 6-nitro (ortho) isomers.[2] The bulky ethyl group sterically hinders the 6-position, making the 6-nitro isomer the minor product, which increases its value and cost.
-
Reagents: HNO
/ H SO (Mixed Acid).[2] -
Challenge: Separating the 2-ethyl-6-nitroanisole from the 2-ethyl-4-nitroanisole isomer requires fractional distillation or crystallization.[2]
Step 3: Reduction The isolated 2-ethyl-6-nitroanisole is reduced to the target aniline.[2]
-
Method: Catalytic hydrogenation (Pd/C, H
) or Béchamp reduction (Fe/HCl).[2]
Visualization of Synthetic Workflow
Figure 1: Industrial synthesis pathway via the nitration-reduction cycle, highlighting the critical isomer separation step.[2][4][12][13]
Part 3: Applications & Mechanism of Action
Pharmaceutical Development (Amidinoureas)
In pharmaceutical chemistry, CAS 53982-01-7 has been utilized as a key intermediate for amidinourea compounds, a class of agents investigated for antidiarrheal and gastrointestinal spasmolytic activity.[2]
-
Mechanism: The 2,6-disubstitution pattern creates a "twisted" conformation in the resulting urea/guanidine derivatives. This steric bulk prevents rapid enzymatic degradation and enhances binding selectivity for gut receptors.
-
Patent Context: US Patent 4,060,635 cites 2-ethyl-6-methoxyaniline as a specific building block for synthesizing substituted phenylguanidines, which are then converted into bioactive amidinoureas.[2]
Agrochemical Structure-Activity Relationships (SAR)
While 2-ethyl-6-methylaniline (MEA) is the standard for Metolachlor, the 2-ethyl-6-methoxy analog is used in discovery chemistry to probe the electronic effect of the ortho-substituent without significantly altering the steric bulk.[2]
-
Electronic Probe: The methoxy group is electron-donating by resonance but electron-withdrawing by induction.[2] Comparing the biological activity of the methoxy analog vs. the methyl analog helps chemists understand the binding pocket's electronic requirements.
-
Herbicide Resistance: Novel chloroacetanilides incorporating this aniline are screened to overcome resistance in weeds that have adapted to standard acetochlor/metolachlor treatments.
SAR Logic Visualization
Figure 2: Comparative role of 2-ethyl-6-methoxyaniline in agrochemical SAR studies versus the commercial standard MEA.
Part 4: Safety, Handling, & Analytical Standards
Toxicology & Safety Profile
As a substituted aniline, 2-ethyl-6-methoxyaniline poses significant health risks, primarily related to blood toxicity.[2]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Specific Hazard - Methemoglobinemia: Like other anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips), headache, and dizziness.[2]
-
GHS Classification (Inferred):
Handling & Storage Protocols
-
Oxidation Sensitivity: Anilines darken upon exposure to air/light due to oxidation.
-
Protocol: Store under an inert atmosphere (Nitrogen or Argon).[2]
-
Container: Amber glass or opaque HDPE drums.
-
-
Spill Response: Use inert absorbent (vermiculite).[2] Do not use sawdust (fire hazard with nitrates/oxidizers).[2]
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a respirator with organic vapor cartridges.[2]
Analytical Characterization
To verify the identity of CAS 53982-01-7, the following spectroscopic markers are diagnostic:
-
1H NMR (CDCl3): Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), the methoxy singlet (~3.8 ppm), and the broad amino protons (~3.5 ppm).[2] The aromatic region will show a characteristic 1:1:1 splitting pattern (triplet/doublet/doublet) if the resolution is high, or a multiplet for the 3,4,5-protons.[2]
-
GC-MS: Molecular ion peak at m/z 151.[2]
References
-
Diamond, J., & Douglas, G. H. (1977).[2] Amidinoureas. U.S. Patent No.[14] 4,060,635. Washington, DC: U.S. Patent and Trademark Office. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53982-01-7, 2-Ethyl-6-methoxyaniline. Retrieved from .[2]
-
Moser, H., et al. (1982).[2] Process for the preparation of N-chloroacetyl-N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline. U.S. Patent No.[14] 4,335,260. (Contextual reference for Chloroacetanilide synthesis).
-
Fishers Scientific. (2009).[2] Safety Data Sheet: 2-Ethyl-6-methylaniline (Analogous safety data). Link
Sources
- 1. 1394159-51-3|2,6-Diisopropyl-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020025742A1 - Immediate release formulation of a triple combination of active pharmaceutical ingredients useful in the treatment of polycystic ovary syndrome - Google Patents [patents.google.com]
- 5. lanxess.com [lanxess.com]
- 6. chembk.com [chembk.com]
- 7. WO2020187292A1 - 2-å代å¡åæ°¨åº-4-å代氨åº-5-å§å¶ç²é °èºç±»ååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 8. (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. venus-goa.com [venus-goa.com]
- 10. borsodchem.cz [borsodchem.cz]
- 11. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 12. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. drugpatentwatch.com [drugpatentwatch.com]
